2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Brand Name: Vulcanchem
CAS No.: 2097987-06-7
VCID: VC3159208
InChI: InChI=1S/C9H10N4S/c10-9(11)6-13-5-7(4-12-13)8-2-1-3-14-8/h1-5H,6H2,(H3,10,11)
SMILES: C1=CSC(=C1)C2=CN(N=C2)CC(=N)N
Molecular Formula: C9H10N4S
Molecular Weight: 206.27 g/mol

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide

CAS No.: 2097987-06-7

Cat. No.: VC3159208

Molecular Formula: C9H10N4S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide - 2097987-06-7

Specification

CAS No. 2097987-06-7
Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
IUPAC Name 2-(4-thiophen-2-ylpyrazol-1-yl)ethanimidamide
Standard InChI InChI=1S/C9H10N4S/c10-9(11)6-13-5-7(4-12-13)8-2-1-3-14-8/h1-5H,6H2,(H3,10,11)
Standard InChI Key WWQDLXHXKMDIQW-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CN(N=C2)CC(=N)N
Canonical SMILES C1=CSC(=C1)C2=CN(N=C2)CC(=N)N

Introduction

Structural Features and Chemical Properties

Molecular Structure and Classification

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide features three key structural components that define its chemical identity:

The compound represents an important subclass of heterocyclic compounds where the combination of thiophene and pyrazole rings creates unique electronic and structural properties that differ from either ring system alone.

Physical and Chemical Properties

Based on analysis of structurally similar compounds, the following properties can be estimated for 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₉H₁₀N₄SBased on structural composition
Molecular Weight~206-210 g/molCalculated from molecular formula
AppearanceLikely a crystalline solidCommon for similar heterocyclic compounds
SolubilityModerate solubility in polar organic solvents; limited water solubilityBased on similar thiophene-pyrazole derivatives
Hydrogen Bond Acceptors4From nitrogen atoms and functional groups
Hydrogen Bond Donors2From NH₂ group in acetimidamide
Log P~2.0-3.0Estimated based on similar compounds

Synthesis and Characterization

Analytical Characterization

Comprehensive characterization of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features

  • Mass spectrometry to verify molecular weight and fragmentation patterns

  • Infrared spectroscopy to identify functional groups

  • X-ray crystallography for definitive structural confirmation

Potential ActivityStructural BasisRelevance
Anti-inflammatoryPyrazole moietyPyrazole-containing compounds often show COX enzyme inhibition
AntimicrobialThiophene-pyrazole scaffoldSimilar heterocyclic structures display activity against various pathogens
AnalgesicPyrazole ringMany pyrazole derivatives demonstrate pain-relieving properties
AnticancerCombined heterocyclic structureThiophene derivatives have shown cytotoxicity against cancer cell lines
AntihypertensiveThiophene componentRelated compounds may modulate blood pressure regulation mechanisms

The acetimidamide functional group may enhance these activities through its ability to form hydrogen bonds with biological targets, potentially improving binding affinity and selectivity.

Structure-Activity Relationships

The specific arrangement of functional groups in 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is likely crucial for its biological activity profile. Based on studies of related compounds:

These structure-activity relationships highlight the importance of the precise molecular architecture in determining biological properties.

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the potential properties of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightStructural SimilaritiesKey Differences
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamideC₉H₁₀N₄S~206-210 g/molTarget compound-
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamineC₁₀H₁₂FN₃S225.29 g/molThiophene-pyrazole coreContains fluoroethyl group; amine instead of acetimidamide
2-(4-ethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamideC₁₈H₁₉N₃O₂S341.43 g/molContains thiophene and pyrazole ringsMore complex structure with ethylphenoxy group
N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamideC₁₀H₁₁N₃OS~221 g/molThiophene and pyrazole elementsDifferent arrangement of functional groups

Functional Comparison

Different thiophene-pyrazole derivatives exhibit varying functional properties based on their specific structural features:

  • Compounds with a direct connection between thiophene and pyrazole rings (as in our target compound) typically show enhanced planarity and potentially stronger π-π interactions with biological targets.

  • The presence of the acetimidamide group in 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide likely confers different hydrogen bonding capabilities compared to related compounds with other functional groups.

  • The position of substituents on the pyrazole ring significantly affects the electronic distribution and, consequently, the compound's reactivity and binding properties.

These comparative analyses help predict how structural variations influence the chemical and biological properties of thiophene-pyrazole derivatives.

Research Applications

Medicinal Chemistry Applications

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide has potential applications in medicinal chemistry research, including:

  • As a lead compound for developing anti-inflammatory agents, particularly those targeting cyclooxygenase enzymes

  • In the design of antimicrobial compounds against resistant bacterial strains

  • As a structural scaffold for anticancer drug development

  • In pain management research, potentially leading to novel analgesic compounds

The unique combination of structural features in this compound makes it an interesting candidate for structure-activity relationship studies in drug discovery programs.

Material Science Applications

Thiophene-containing heterocycles have found numerous applications in materials science. 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide may have potential uses in:

  • Development of organic semiconductors, where the thiophene component can contribute to electronic conductivity

  • Creation of corrosion inhibitors, utilizing the compound's ability to form protective films on metal surfaces

  • Design of sensors and functional materials with specific optical or electronic properties

These applications leverage the unique electronic properties of the combined thiophene-pyrazole structure.

Synthetic Chemistry Tools

Beyond its direct applications, 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide could serve as:

  • A building block for more complex heterocyclic structures

  • A model compound for developing new synthetic methodologies

  • A structural probe for studying reaction mechanisms

The reactivity of the acetimidamide group, combined with the heterocyclic core, offers versatile chemical handles for further modifications and transformations.

Future Research Directions

Synthesis and Structural Studies

Priority areas for future research on 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide include:

  • Development of efficient and scalable synthetic routes

  • Comprehensive structural characterization using advanced techniques including X-ray crystallography and computational methods

  • Investigation of conformational preferences and their impact on properties

Such studies would provide a solid foundation for further exploration of this compound's applications.

Biological Evaluation

To fully understand the potential of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide in medicinal chemistry:

  • Screening against a diverse panel of biological targets would be valuable to identify specific activities

  • Mechanism of action studies would elucidate how the compound interacts with biological systems

  • In vivo evaluations would provide insights into pharmacokinetic properties and efficacy in disease models

These biological investigations would help position the compound in the context of drug discovery efforts.

Structure Optimization

If promising biological activities are identified, structural optimization studies could include:

  • Modification of the thiophene ring (e.g., replacement with other heterocycles)

  • Variation of substituents on the pyrazole ring

  • Exploration of alternative functional groups in place of the acetimidamide moiety

Such studies would generate valuable structure-activity relationship data to guide the development of optimized derivatives.

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